molecular formula C11H8BrFN2O B8590226 (3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

(3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

Cat. No. B8590226
M. Wt: 283.10 g/mol
InChI Key: PNEZYDYEVGUWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-2-fluorophenyl)(pyrazin-2-yl)methanol

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)-pyrazin-2-ylmethanol

InChI

InChI=1S/C11H8BrFN2O/c12-8-3-1-2-7(10(8)13)11(16)9-6-14-4-5-15-9/h1-6,11,16H

InChI Key

PNEZYDYEVGUWDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C2=NC=CN=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-iodopyrazine (0.195 mL, 1.970 mmol) in THF (3.28 mL) at 0° C. was slowly added butyl magnesium chloride (0.985 mL, 1.970 mmol). The mixture was allowed to stir for 30 min, then 3-bromo-2-fluorobenzaldehyde (0.400 g, 1.970 mmol) was added. After 2 hr, the reaction was quenched with a saturated aqueous solution of NH4Cl. The reaction mixture was diluted with CH2Cl2. The layers were separated. The aqueous phase was extracted with CH2Cl2 (2×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 30-70% EtOAc in hexanes over 19 min, tr=12 min) gave the title compound (347 mg, 1.226 mmol, 62.2% yield) as a yellow residue.
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
0.985 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3.28 mL
Type
solvent
Reaction Step Five
Yield
62.2%

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